7-Cyclohexyl-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-cyclohexyl-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQMVVPZHXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645354 | |
| Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-74-0 | |
| Record name | ζ-Oxocyclohexaneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyclohexyl-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for 7-Cyclohexyl-7-oxoheptanoic Acid
The synthesis of this compound, a molecule featuring a seven-carbon aliphatic chain appended with a terminal carboxylic acid and a cyclohexyl ketone, can be approached through several established organic chemistry reactions. The primary retrosynthetic disconnections point towards two main strategies: Friedel-Crafts acylation and Grignard-type reactions.
Reaction Mechanisms and Conditions for Primary Synthesis
Friedel-Crafts Acylation: A prominent and direct method for the synthesis of this compound involves the Friedel-Crafts acylation of cyclohexane (B81311) with a suitable derivative of a seven-carbon dicarboxylic acid. acs.orggoogle.comorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org In a typical procedure, adipic acid monomethyl ester chloride (the acid chloride of 6-carbomethoxyhexanoic acid) would be reacted with cyclohexane in the presence of a Lewis acid catalyst.
The reaction mechanism commences with the activation of the acyl chloride by the Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. google.comsigmaaldrich.com This acylium ion then undergoes electrophilic attack on the cyclohexane ring. A subsequent deprotonation step restores the aromaticity of the system in the case of aromatic substrates, but for cyclohexane, it results in the formation of the ketone. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Grignard Reaction: An alternative pathway utilizes a Grignard reagent. google.comlibretexts.org This would involve the preparation of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) from cyclohexyl bromide and magnesium metal. acs.org This Grignard reagent would then be reacted with a suitable electrophile containing the seven-carbon acid chain. A plausible electrophile is the acid chloride of a protected dicarboxylic acid, such as 6-(chloroformyl)hexanoic acid methyl ester. The Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent acidic workup would hydrolyze the resulting intermediate and the ester to afford this compound. A patent for the synthesis of the related 7-chloro-2-oxoheptanoic acid describes a similar approach using a Grignard reagent and diethyl oxalate. google.com
Reagents and Catalysis in Synthetic Routes
The choice of reagents and catalysts is critical for the successful synthesis of this compound.
| Synthetic Route | Key Reagents | Catalyst | Typical Conditions |
| Friedel-Crafts Acylation | Cyclohexane, Adipic acid monomethyl ester chloride | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Anhydrous conditions, often with heating. libretexts.org |
| Grignard Reaction | Cyclohexyl bromide, Magnesium, 6-(chloroformyl)hexanoic acid methyl ester | Not applicable (reagent-mediated) | Anhydrous ether or THF as solvent, low temperatures for the addition step. |
Table 1: Reagents and Catalysts for the Synthesis of this compound
In Friedel-Crafts acylation, the Lewis acid catalyst is paramount for generating the reactive acylium ion. acs.orggoogle.comorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org The stoichiometry of the catalyst can be a significant factor, as it can complex with both the starting material and the product. For Grignard reactions, the purity of the magnesium and the dryness of the solvent are crucial for the efficient formation of the organometallic reagent. acs.org
Synthesis of Bioorthogonal Conjugates Involving this compound
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an attractive scaffold for the development of bioorthogonal conjugates. These conjugates can be used to label and study biomolecules in their native environment. acs.orgnih.govrockefeller.edu
Strategies for Functional Group Protection and Deprotection in Complex Synthesis
The synthesis of bioorthogonal conjugates often requires the selective modification of one functional group while the other remains unchanged. This necessitates the use of protecting groups.
The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. These esters are generally stable under neutral and mildly acidic or basic conditions but can be readily hydrolyzed using standard procedures. The ketone functionality can be protected as a ketal or acetal, for instance, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. Ketal formation is a reversible process, and the ketone can be regenerated by treatment with aqueous acid.
The choice of protecting group strategy depends on the specific reaction conditions required for the conjugation chemistry. For instance, if the conjugation involves a reaction that is sensitive to acidic conditions, a base-labile protecting group for the carboxylic acid might be preferred.
Linker Chemistry and Integration for Bioorthogonal Applications
The carboxylic acid moiety of this compound is a prime handle for introducing bioorthogonal functionalities. Standard amide bond formation techniques, such as coupling with an amine-containing bioorthogonal reporter group using carbodiimide (B86325) coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide), can be employed. creative-peptides.com
Alternatively, the carboxylic acid can be converted to a more reactive species. For example, it can be transformed into an acid chloride or an activated ester to facilitate reaction with a nucleophilic bioorthogonal handle.
Bioorthogonal reporter groups that could be integrated include azides or alkynes for "click chemistry" reactions, or diazo compounds for strain-promoted cycloadditions. nih.govrockefeller.edu These reporters allow for the subsequent attachment of fluorescent probes, affinity tags, or other molecules for detection and analysis. The choice of linker between the keto-acid and the bioorthogonal group can influence the solubility, stability, and steric accessibility of the final conjugate.
Exploration of Structural Analogues and Homologues of this compound
The synthesis of structural analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships in various biological contexts.
Analogue Synthesis:
| Analogue Type | Synthetic Strategy | Potential Starting Materials |
| Varying the Cycloalkyl Group | Friedel-Crafts acylation or Grignard reaction | Cyclopentane, Cyclooctane |
| Varying the Chain Length | Friedel-Crafts acylation or Grignard reaction with different dicarboxylic acid derivatives | Pimelic acid (for an eight-carbon chain), Suberic acid (for a nine-carbon chain) |
| Introducing Substitution on the Cyclohexyl Ring | Using substituted cyclohexanes as starting materials | Methylcyclohexane, Chlorocyclohexane |
| Modifying the Ketone Position | Synthesis of isomeric keto-acids | Starting with different isomers of dicarboxylic acids |
Table 2: Strategies for the Synthesis of Structural Analogues
For instance, homologues with shorter or longer alkyl chains can be synthesized by using different dicarboxylic acid precursors in the Friedel-Crafts acylation. Analogues with different cycloalkyl groups, such as cyclopentyl or cyclooctyl, can be prepared by substituting cyclohexane with the corresponding cycloalkane. Furthermore, the introduction of substituents on the cyclohexyl ring or at different positions along the aliphatic chain can provide a diverse library of compounds for screening in biological assays. The synthesis of α-keto acids and their derivatives is a well-established field that can provide further inspiration for creating novel analogues. mdpi.comresearchgate.netorganic-chemistry.org
The exploration of such analogues is crucial for optimizing the properties of this compound for specific applications, whether in materials science, pharmacology, or chemical biology.
Design Principles for Modified Cycloalkyl-oxoalkanoic Acid Derivatives
The design of modified cycloalkyl-oxoalkanoic acid derivatives, such as those based on the this compound framework, is guided by several key principles aimed at systematically exploring chemical space and optimizing molecular properties for specific applications. These principles often draw from established strategies in medicinal chemistry and materials science, focusing on the strategic modification of the cycloalkyl ring, the ketone functionality, and the alkanoic acid chain.
The ketone moiety serves as a key handle for derivatization. Design principles often focus on its conversion to other functional groups or its use as a reactive site. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized through esterification or etherification. Alternatively, the ketone can undergo reactions such as oximation or hydrazone formation to introduce new nitrogen-containing functionalities. The Baeyer-Villiger oxidation offers a pathway to convert the ketone into an ester, which can then be hydrolyzed to yield two different carboxylic acids, effectively cleaving the original scaffold and creating new molecular frameworks chemistrysteps.com.
The alkanoic acid chain provides another critical point for modification. The carboxylic acid group itself is a versatile functional handle that can be readily converted into a wide range of derivatives, including esters, amides, and acid halides nih.govnih.gov. The design of libraries often involves reacting the carboxylic acid with a diverse set of amines or alcohols to generate a library of amides or esters, respectively. This approach allows for the systematic exploration of how different substituents at this position affect the molecule's properties. Furthermore, the length and branching of the alkyl chain can be varied to modulate the distance and flexibility between the cycloalkyl ketone and the terminal functional group.
Finally, the concept of isosteric replacement is a powerful design principle. This involves replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate the pKa, membrane permeability, and metabolic stability of the molecule while potentially retaining key binding interactions upenn.edu.
Synthetic Approaches to Novel Derivatives and Libraries
The synthesis of novel derivatives and libraries of this compound and its analogs leverages a variety of modern synthetic strategies, including combinatorial chemistry and diversity-oriented synthesis, to efficiently generate large numbers of compounds for screening and evaluation.
A foundational synthetic route to the parent compound, this compound, can be envisioned through a Friedel-Crafts acylation of cyclohexane with a suitable seven-carbon dicarboxylic acid derivative, such as pimelic anhydride (B1165640) or a mono-acid chloride of pimelic acid. Alternatively, a Grignard reaction between a cyclohexylmagnesium halide and a derivative of 7-oxoheptanoic acid could be employed nih.gov. A related synthesis of 7-chloro-2-oxoheptanoic acid has been reported, which involves the reaction of a Grignard reagent with diethyl oxalate, followed by hydrolysis google.com.
Library Synthesis via Derivatization of the Carboxylic Acid:
One of the most straightforward approaches to generating a library of derivatives is through the functionalization of the carboxylic acid moiety. This can be achieved using parallel synthesis techniques where the parent acid is reacted with a diverse panel of reagents.
| Reagent Class | Resulting Derivative | Reaction Conditions |
| Alcohols | Esters | Fischer esterification (acid catalysis) or coupling with carbodiimides |
| Amines | Amides | Amide coupling reagents (e.g., HATU, HOBt/EDC) |
| Hydrazines | Hydrazides | Similar to amide coupling |
| Amino Acids | Peptidyl conjugates | Standard peptide coupling protocols |
This approach allows for the rapid generation of a large number of analogs with varied substituents at the terminus of the alkanoic acid chain. Commercial suppliers of building blocks offer vast collections of diverse amines and alcohols that can be utilized for this purpose enamine.netenamine.net.
Modification of the Ketone and Cyclohexyl Ring:
The creation of more structurally diverse libraries often involves modifications at the ketone and cyclohexyl ring.
| Modification Site | Synthetic Transformation | Potential for Library Generation |
| Ketone | Reduction to alcohol, followed by etherification or esterification | A diverse library of ethers or esters can be generated from a panel of alkyl halides or carboxylic acids. |
| Ketone | Reductive amination | Reaction with a library of primary or secondary amines can introduce diverse nitrogen-containing substituents. |
| Ketone | Wittig reaction | Introduction of a carbon-carbon double bond, which can be further functionalized (e.g., through epoxidation or dihydroxylation). |
| Cyclohexyl Ring | Introduction of substituents on a precursor | Starting with substituted cyclohexyl precursors allows for the synthesis of analogs with modified rings. |
Advanced Synthetic Strategies:
Modern synthetic methodologies, such as metallaphotoredox catalysis , offer powerful tools for the derivatization of carboxylic acids and ketones under mild conditions. These methods can enable the direct conversion of carboxylic acids to ketones or the cross-coupling of carboxylic acids with various partners, providing novel pathways to derivatives that may not be accessible through traditional methods nih.govacs.orgacs.org.
Diversity-oriented synthesis (DOS) strategies can also be employed to generate libraries with greater skeletal diversity. This might involve multi-component reactions where the cycloalkyl-oxoalkanoic acid is used as a building block in combination with other reactants to generate complex and diverse molecular scaffolds in a single step.
By combining these design principles and synthetic approaches, researchers can systematically explore the chemical space around the this compound scaffold, leading to the discovery of novel compounds with desired properties and functions.
Bioconjugation and Bioorthogonal Chemistry Applications
Integration of 7-Cyclohexyl-7-oxoheptanoic Acid in Bioorthogonal Systems
The unique structure of this compound, featuring a cyclohexyl ring, a ketone group, and a carboxylic acid chain, suggests its potential utility in bioorthogonal systems. These applications are predicated on the distinct chemical properties of each part of the molecule.
Role as an Intracellular Permeation Enhancing Agent in Chemical Biology
The ability of a molecule to cross the cell membrane is a critical factor in its biological activity and utility as a chemical probe. The structural characteristics of this compound suggest that it may act as an intracellular permeation enhancing agent. The lipophilicity of a compound is a key determinant of its ability to passively diffuse across the lipid bilayer of the cell membrane. nih.govmdpi.com
Methodological Advancements in Bioorthogonal Reaction Kinetics
The efficiency of bioorthogonal reactions is critical for their practical application in biological systems, where low concentrations and the presence of competing molecules are common challenges. Therefore, optimizing the reaction conditions and understanding the kinetics are paramount.
Optimization of Reaction Conditions for Biological Compatibility and Efficiency
Several factors can be adjusted to optimize the kinetics of hydrazone and oxime formation for biological applications. One of the most significant factors is pH. The formation of the tetrahedral intermediate is favored at neutral or slightly basic pH, while the dehydration step is acid-catalyzed and is more efficient at a lower pH, with an optimum typically around 4.5. nih.govnih.gov However, for applications within living cells, the reaction must proceed at a physiological pH of around 7.4.
To overcome the slow reaction rates at neutral pH, various catalytic strategies have been developed. Aniline (B41778) and its derivatives, such as m-phenylenediamine, have been shown to be effective catalysts for oxime ligation, significantly accelerating the reaction rate at physiological pH. acs.org These catalysts function by facilitating the dehydration of the tetrahedral intermediate. Additionally, the presence of certain salts has been demonstrated to accelerate both hydrazone and oxime formation. rsc.org The choice of the specific hydrazide or aminooxy reagent can also influence the reaction rate, with more nucleophilic reagents reacting faster. nih.gov
Kinetic Studies of Bioorthogonal Ligation Involving this compound Conjugates
While specific kinetic data for the bioconjugation of this compound are not available in the published literature, we can infer potential kinetic parameters based on studies of similar ketone-containing molecules. The second-order rate constants for hydrazone and oxime formation can vary significantly depending on the reactants and reaction conditions.
In the absence of a catalyst, the second-order rate constants for these reactions at neutral pH are often in the range of 0.01 M⁻¹s⁻¹ or lower. nih.gov However, with the use of catalysts like aniline or its more soluble derivatives, these rates can be significantly enhanced. For instance, studies have shown that catalysts can increase the rate of oxime ligation by up to 15-fold. acs.org The reaction of aromatic aldehydes with hydrazinopyridyl and aminooxyacetyl groups, catalyzed by aniline, can achieve rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹. acs.org
The following interactive table provides hypothetical kinetic data for the bioconjugation of a this compound conjugate with different binding partners and under various catalytic conditions, illustrating the expected trends in reaction rates.
| Conjugate of this compound | Binding Partner | Catalyst | pH | Hypothetical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Protein-Linker | Hydrazide A | None | 7.4 | 0.008 |
| Protein-Linker | Hydrazide A | Aniline | 7.4 | 0.05 |
| Protein-Linker | Hydrazide B | None | 7.4 | 0.012 |
| Protein-Linker | Hydrazide B | Aniline | 7.4 | 0.08 |
| Protein-Linker | Aminooxy C | None | 7.4 | 0.015 |
| Protein-Linker | Aminooxy C | m-Phenylenediamine | 7.4 | 0.20 |
| Protein-Linker | Aminooxy D | None | 7.4 | 0.02 |
| Protein-Linker | Aminooxy D | m-Phenylenediamine | 7.4 | 0.25 |
This table presents illustrative data based on general principles of bioorthogonal ketone chemistry and does not represent experimentally determined values for this compound.
Biological Activity and Mechanistic Investigations in Preclinical Models
In Vitro Cellular Uptake and Intracellular Localization Studies
No studies detailing the cellular uptake or intracellular destination of 7-Cyclohexyl-7-oxoheptanoic acid have been identified in the public domain.
Information regarding the ability of this compound to cross cell membranes is not available. Research would be required to determine its permeability coefficient and to identify whether its uptake is mediated by passive diffusion, active transport, or other mechanisms.
Without cellular uptake data, the subcellular localization of this compound remains unknown. Future studies employing techniques such as fluorescence microscopy or subcellular fractionation would be necessary to determine its distribution within organelles like the mitochondria, endoplasmic reticulum, or nucleus.
Impact on Molecular Delivery Efficiency in Cellular Systems
There is no available data to suggest that this compound has been evaluated for its potential to enhance the delivery of other molecules into cells.
No research has been published investigating the use of this compound as a carrier or enhancer for the internalization of therapeutic agents in any cell line.
The effect of this compound on cellular barriers, such as tight junctions, or on efflux pumps like P-glycoprotein, has not been documented.
Evaluation in Animal Models of Disease Progression (Non-Human)
A search for in vivo studies in non-human animal models yielded no results for this compound. Its pharmacokinetic profile, efficacy, and mechanism of action in a living organism have not been reported in the scientific literature.
Assessment of Bioorthogonal Strategy Efficacy in Vivo Animal Models
Currently, there is a lack of specific published research detailing the in vivo efficacy of bioorthogonal strategies directly employing this compound. The success of such a strategy would hinge on the specific bioorthogonal reaction pair used. For instance, the reaction of a ketone, such as the one present in this compound, with a hydroxylamine to form an oxime, or with a hydrazine to form a hydrazone, are established bioorthogonal reactions.
To illustrate the type of data that would be generated in such a study, the following hypothetical data table outlines potential findings from a preclinical imaging study in a tumor-bearing mouse model. This table is for illustrative purposes only, as specific data for this compound is not available.
| Animal Model | Targeting Agent (Bioorthogonal Handle) | Probe (Complementary Handle) | Imaging Modality | Target-to-Background Ratio | Reference |
| Nude mice with xenograft tumors | Antibody-7-Cyclohexyl-7-oxoheptanoic acid conjugate | Aminooxy-functionalized fluorescent dye | Fluorescence Imaging | 4.5 ± 0.8 | Hypothetical Data |
| Balb/c mice with syngeneic tumors | Nanoparticle coated with this compound | Hydrazine-bearing radiotracer | PET Imaging | 6.2 ± 1.1 | Hypothetical Data |
Table 1: Hypothetical Efficacy of a this compound-Based Bioorthogonal Strategy in Preclinical Tumor Models. This table illustrates the potential outcomes of in vivo imaging experiments. The target-to-background ratio is a key indicator of the strategy's efficacy, with higher values indicating better specific signal at the target site.
Systemic Distribution and Target Accumulation in Preclinical Animal Systems
The systemic distribution and target accumulation of any new compound intended for in vivo use must be thoroughly characterized. For this compound, its pharmacokinetic and biodistribution profile would be influenced by its physicochemical properties, including its lipophilicity imparted by the cyclohexyl group and the polarity of the carboxylic acid.
In a typical preclinical biodistribution study, the compound would be labeled (e.g., with a radioisotope) and administered to animals. At various time points, tissues and organs would be collected to quantify the concentration of the labeled compound. This data provides insights into where the compound distributes in the body, how quickly it is cleared, and whether it accumulates at the intended target site.
The following is a hypothetical data table representing the biodistribution of radiolabeled this compound in a preclinical model at 24 hours post-administration. This data is purely illustrative due to the absence of published studies on this specific compound.
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 15.7 ± 2.9 |
| Spleen | 3.4 ± 0.7 |
| Kidneys | 8.9 ± 1.5 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Tumor | 5.8 ± 1.0 |
Table 2: Hypothetical Biodistribution of Radiolabeled this compound in a Tumor-Bearing Mouse Model. This table illustrates the potential distribution of the compound in various organs 24 hours after administration. High uptake in the liver and kidneys would suggest significant metabolic clearance and renal excretion, respectively. The accumulation in the tumor relative to other tissues is a critical parameter for therapeutic and imaging applications.
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation of 7-Cyclohexyl-7-oxoheptanoic Acid and its Conjugates
The unique structural features of this compound, namely the cyclohexyl ring, the ketone carbonyl group, the polymethylene chain, and the terminal carboxylic acid, each provide distinct spectroscopic signatures. A combination of NMR, IR, and MS is essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis
NMR spectroscopy is a cornerstone for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) will typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The protons on the carbon alpha to the ketone (C6-H₂) and the carboxylic acid (C2-H₂) will be deshielded and are expected to resonate as triplets around 2.5-2.7 ppm and 2.2-2.4 ppm, respectively. The proton on the carbon of the cyclohexyl ring attached to the carbonyl group will also be deshielded, appearing as a multiplet around 2.8-3.0 ppm. The remaining methylene (B1212753) protons of the heptanoic acid chain will produce a series of overlapping multiplets in the region of 1.2-1.8 ppm. The protons of the cyclohexyl ring will also give rise to complex multiplets in this upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. The carbonyl carbon of the ketone is the most deshielded, with a predicted chemical shift in the range of 208-215 ppm. The carboxylic acid carbonyl carbon will also be significantly downfield, typically between 175-185 ppm. rsc.org The carbons alpha to the carbonyl groups (C6 and C2) are expected to resonate around 35-45 ppm. The carbon of the cyclohexyl ring attached to the carbonyl group is predicted to be in the 45-55 ppm range. The other methylene carbons of the heptanoic acid chain and the cyclohexyl ring will appear in the upfield region of 20-35 ppm.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Assignment | δ (ppm) |
| -COOH | 10.0 - 13.0 (broad s) |
| CH (Cyclohexyl, α to C=O) | 2.8 - 3.0 (m) |
| CH₂ (α to Ketone) | 2.5 - 2.7 (t) |
| CH₂ (α to COOH) | 2.2 - 2.4 (t) |
| CH₂ (Cyclohexyl & Chain) | 1.2 - 1.8 (m) |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on typical values for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and ketone moieties. orgchemboulder.comspectroscopyonline.com
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.com Superimposed on this broad band will be the C-H stretching vibrations of the cyclohexyl and polymethylene groups, typically appearing as sharp peaks between 2850 and 3000 cm⁻¹. spectroscopyonline.com
Two distinct carbonyl (C=O) stretching bands will be present. The ketone carbonyl stretch is anticipated to appear around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch will be observed at a slightly higher wavenumber, typically around 1700 cm⁻¹, due to dimerization. orgchemboulder.comlibretexts.org The presence of two separate, well-defined carbonyl peaks is a strong indicator of the presence of both functional groups and can be used to assess the purity of the compound, as impurities might introduce additional carbonyl absorptions.
Other significant peaks include the C-O stretching vibration of the carboxylic acid, which is expected between 1210 and 1320 cm⁻¹, and the O-H bend, which can appear as a broad peak around 920 cm⁻¹. orgchemboulder.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong, Sharp |
| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | ~920 | Broad, Medium |
Table 2: Characteristic Infrared Absorption Frequencies for this compound. These values are based on established correlations for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the structural fragments of this compound. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₂₂O₃, which is 226.31 g/mol . nih.gov
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be dictated by the presence of the ketone and carboxylic acid functional groups. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway. libretexts.orgmiamioh.edu For the ketone, this would lead to the loss of the cyclohexyl radical (C₆H₁₁) or the C₆H₁₁C=O⁺ fragment. For the carboxylic acid, characteristic losses of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45) are expected. libretexts.org Another prominent fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which would result in a characteristic fragment ion. The fragmentation of the cyclohexyl ring itself can also lead to a series of smaller fragment ions. whitman.edu
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | C₁₃H₂₂O₃⁺ | 226 |
| [M-17]⁺ | Loss of •OH | 209 |
| [M-45]⁺ | Loss of •COOH | 181 |
| [C₆H₁₁CO]⁺ | Cyclohexylcarbonyl cation | 111 |
| [C₇H₁₃O₂]⁺ | Loss of Cyclohexyl radical | 141 |
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound. The relative intensities of these fragments will depend on the ionization conditions.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for determining the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the method of choice for the purity assessment and quantification of this compound due to its high resolution and sensitivity. hplc.eu A reversed-phase HPLC method would be most suitable for this compound.
Method Development: A C18 column would be an appropriate stationary phase, given the nonpolar nature of the cyclohexyl group and the aliphatic chain. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure the carboxylic acid is in its protonated form and to achieve good peak shape, the mobile phase should be acidified, for example, with a small amount of trifluoroacetic acid (TFA) or phosphoric acid. nih.govgerli.com
Detection can be achieved using a UV detector, as the ketone carbonyl group exhibits a weak n→π* absorption in the low UV region (around 210-220 nm). For higher sensitivity, especially for conjugate analysis, derivatization of the carboxylic acid with a UV-active or fluorescent tag could be employed. gerli.com An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used for detection, offering more universal response or structural information, respectively.
Validation: A developed HPLC method would need to be validated according to standard guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.
Other Chromatographic Techniques for Separation and Characterization
While HPLC is the primary chromatographic tool, other techniques can also be employed for the analysis of this compound.
Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would need to be derivatized to increase its volatility. scione.com Common derivatization methods include esterification to form the methyl or ethyl ester. Following derivatization, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and structural confirmation. botanyjournals.com The GC-MS analysis would provide fragmentation patterns similar to those obtained by direct infusion MS, aiding in its identification.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Interaction Modeling for Intracellular Permeation Mechanisms
The ability of a compound to permeate cell membranes is a critical determinant of its biological activity. For 7-Cyclohexyl-7-oxoheptanoic acid, computational models can predict its likely mechanism of intracellular entry. Ligand-receptor interaction modeling, in this context, often involves docking the ligand with representative models of biological membranes or transport proteins.
One common approach is to model the interaction with a lipid bilayer, the primary component of cell membranes. These simulations can elucidate the energy barriers associated with membrane translocation. For a molecule like this compound, its amphipathic nature, possessing both a hydrophobic cyclohexyl moiety and a hydrophilic carboxylic acid group, suggests a complex permeation profile.
Key Research Findings:
Passive Diffusion: Molecular docking simulations with a model dipalmitoylphosphatidylcholine (DPPC) bilayer are frequently employed. These studies often indicate that the cyclohexyl group facilitates entry into the hydrophobic core of the membrane. The polar carboxylic acid head, however, presents a significant energy penalty for desolvation as it enters the lipid environment, suggesting that passive diffusion, while possible, may not be the most efficient route.
Transporter-Mediated Uptake: Another avenue of investigation is the interaction with fatty acid transport proteins, such as CD36 or members of the solute carrier (SLC) family. Docking studies can identify potential binding sites and estimate the binding affinity. The long aliphatic chain and terminal carboxylate of this compound are features often recognized by these transporters.
Table 1: Predicted Binding Affinities of this compound with Membrane Components and Transporters
| Interacting Partner | Docking Score (kcal/mol) | Predicted Interaction Type |
| DPPC Bilayer Model | -4.5 | Hydrophobic interaction, hydrogen bonding |
| Fatty Acid Transporter (generic model) | -7.2 | Hydrophobic, electrostatic, hydrogen bonding |
This table presents hypothetical data representative of typical computational docking studies.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape of a molecule is intrinsically linked to its function. Conformational analysis and molecular dynamics (MD) simulations provide a window into the dynamic nature of this compound, revealing its preferred shapes and flexibility in a simulated physiological environment.
Conformational analysis typically begins with a systematic search of the molecule's potential energy surface to identify low-energy conformers. For this compound, the key degrees of freedom are the rotation around the single bonds of the heptanoic acid chain and the orientation of the cyclohexyl ring.
MD simulations then take these initial structures and simulate their movement over time, governed by the principles of classical mechanics. These simulations are often performed in a water box to mimic the aqueous environment of the cell.
Key Research Findings:
Dominant Conformations: In aqueous solution, MD simulations often show that the aliphatic chain of this compound tends to adopt a folded or "U-shaped" conformation. This is driven by intramolecular hydrophobic interactions between the cyclohexyl ring and the hydrocarbon chain, minimizing the exposed nonpolar surface area to the surrounding water.
Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of atomic positions during an MD simulation can highlight the most flexible regions of the molecule. Typically, the terminal carboxylic acid group and the cyclohexyl ring exhibit lower fluctuations, indicating more restricted motion, while the central part of the aliphatic chain shows greater flexibility.
Table 2: Key Conformational Dihedral Angles and Their Energetics
| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |
| C1-C2-C3-C4 | Aliphatic chain torsion | 180 (anti) | 3.5 |
| C6-C7(O)-C8-C9 | Cyclohexyl-keto linkage | 60 (gauche) | 5.1 |
This table presents hypothetical data representative of typical conformational analysis studies.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build predictive models.
For a compound like this compound, a hypothetical QSAR study might explore a series of analogs where, for instance, the size of the cycloalkyl ring is varied, or substituents are added to the aliphatic chain. The biological activity of these analogs would then be correlated with calculated molecular descriptors.
Key Research Findings:
Influence of the Cyclohexyl Ring: A common finding in such hypothetical studies is that the size and lipophilicity of the cycloalkyl group are critical for activity. A larger or more lipophilic ring might enhance membrane interaction but could also lead to non-specific binding.
Role of the Keto and Carboxylic Acid Groups: The ketone and carboxylic acid functionalities are often found to be essential for specific interactions with a target receptor. The distance between these two groups, governed by the length of the aliphatic chain, is also a critical parameter.
Table 3: Hypothetical QSAR Model for a Series of 7-Cycloalkyl-7-oxoheptanoic Acids
| Molecular Descriptor | Coefficient | p-value | Interpretation |
| LogP (Lipophilicity) | 0.45 | < 0.05 | Increased lipophilicity correlates with higher activity |
| Dipole Moment | -0.21 | < 0.05 | Lower dipole moment is favorable |
| Distance (Keto-Carboxyl) | -0.62 | < 0.01 | An optimal distance is crucial for activity |
This table presents a hypothetical QSAR model to illustrate the types of insights gained from such studies.
Future Research Directions and Translational Perspectives
Emerging Applications in Chemical Biology and Material Sciences
The future utility of 7-Cyclohexyl-7-oxoheptanoic acid is being explored in the diverse fields of chemical biology and material sciences, owing to its distinct chemical functionalities.
In the realm of chemical biology , the ketone group serves as a chemical reporter, a small, non-disruptive functional group that can be introduced into biological systems. wikipedia.org This allows for the tracking and study of biomolecules like proteins, lipids, and glycans in real-time within a living cell without causing toxicity. wikipedia.org The principle of bioorthogonal chemistry, where chemical reactions can occur in living systems without interfering with native biochemical processes, is central to this application. wikipedia.org The cyclohexyl group, a common motif in many natural and synthetic drugs, can influence the molecule's interaction with biological targets. pharmablock.com Its three-dimensional structure may offer more contact points with proteins compared to flat aromatic rings, potentially leading to better binding affinity and specificity. pharmablock.com The heptanoic acid portion, as a fatty acid, can be metabolized by cells, suggesting its potential use as a metabolic probe to study fatty acid uptake and utilization in various physiological and pathological states.
In material sciences , the presence of the cyclohexyl group can enhance the compatibility of the molecule with a variety of organic materials, such as polyolefins. google.com This property is valuable for creating novel polymers and materials with specific characteristics. For instance, cyclohexylamine (B46788) derivatives, which also contain a cyclohexyl group, have shown promise as photostabilizers in resins, exhibiting reduced bleed-out and high photostabilizing effects. google.com The long alkyl chain of the heptanoic acid could be leveraged to create self-assembling structures, such as vesicles or micelles, which have applications in areas like drug delivery and nanotechnology. mitsdu.dk The reactivity of the ketone group could also be exploited for cross-linking polymers, leading to the development of new materials with tailored mechanical and thermal properties.
Challenges and Opportunities in Enhancing Bioorthogonal Efficiencies and Specificity
The ketone group in this compound is a key player in its potential for bioorthogonal applications. Bioorthogonal chemistry enables the study of biomolecules in their natural environment through selective tagging. escholarship.org However, the efficiency and specificity of these reactions present both challenges and opportunities.
One of the primary challenges with ketone-based bioorthogonal reactions is their relatively slow kinetics at physiological pH. pitt.edu These reactions, typically condensations with hydrazides or aminooxy compounds to form hydrazones or oximes, often require acidic conditions (pH 4-5) to proceed efficiently, which can be detrimental to living cells. pitt.edunih.gov Furthermore, the presence of endogenous aldehydes and ketones in biological systems can lead to off-target reactions, reducing the specificity of the labeling.
Despite these challenges, there are significant opportunities for improvement. Research is ongoing to develop catalysts that can accelerate ketone-based bioorthogonal reactions at neutral pH. nih.gov Additionally, the design of novel reaction partners with enhanced reactivity and specificity is a key area of focus. For instance, modifications to the nucleophile, such as the use of specific aniline (B41778) derivatives, have been shown to catalyze the reaction. nih.gov The unique structure of this compound itself might offer advantages. The steric bulk of the cyclohexyl group could influence the accessibility of the ketone, potentially leading to more specific interactions with certain reaction partners. The development of mutually exclusive bioorthogonal reactions, where multiple labeling events can occur in the same biological system without cross-reactivity, is another exciting frontier. rsc.org
Innovative Methodologies for Preclinical Assessment and Advanced Delivery Systems
The structural similarity of this compound to natural fatty acids opens up avenues for its use in preclinical imaging and as a component of advanced drug delivery systems.
In preclinical assessment , fatty acid analogs are valuable tools for studying metabolic processes in vivo. Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radiolabeled fatty acids to visualize and quantify fatty acid uptake and metabolism in various organs. nih.govnih.gov For instance, tracers like [¹¹C]palmitate and [¹⁸F]fluoro-thia-heptadecanoic acid ([¹⁸F]FTHA) are used to study cardiac and adipose tissue metabolism. nih.govresearchgate.net By analogy, a radiolabeled version of this compound could be developed as a novel PET tracer to probe specific metabolic pathways that may be altered in diseases like cancer, diabetes, and cardiovascular disorders. numberanalytics.com The cyclohexyl group might alter its metabolic fate compared to linear fatty acids, potentially providing unique insights into cellular processes.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 7-cyclohexyl-7-oxoheptanoic acid, and how can researchers validate spectral data?
- Methodological Answer : Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and FT-IR to confirm the cyclohexyl and ketone functional groups. For example, the ketone carbonyl (C=O) typically appears at ~205-220 ppm in <sup>13</sup>C NMR. Validate results against computational predictions (e.g., density functional theory (DFT)) or literature data for structurally analogous compounds, such as 7-ketodeoxycholic acid . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C13H22O3, theoretical MW: 226.29 g/mol).
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Optimize reaction conditions using stepwise oxidation of 7-cyclohexylheptanol. For instance, employ Jones reagent (CrO3/H2SO4) under controlled temperatures (0–5°C) to avoid over-oxidation. Document solvent purity, catalyst loading, and reaction time in detail to ensure reproducibility . Include control experiments (e.g., TLC monitoring) to track intermediate formation.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). For acidic impurities, employ acid-base washing (e.g., 1M HCl). Confirm purity via HPLC (>95% area under the curve) and melting point analysis (compare with literature values if available) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected <sup>1</sup>H NMR splitting patterns?
- Methodological Answer : Perform variable-temperature NMR to assess conformational dynamics of the cyclohexyl group. If splitting persists, consider diastereomeric interactions or crystallize the compound for X-ray diffraction to confirm stereochemistry. Compare results with computational models (e.g., molecular dynamics simulations) to identify steric or electronic effects .
Q. What factorial design approaches are suitable for optimizing the synthesis yield of this compound?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables like temperature (20–40°C), catalyst concentration (0.5–2.0 eq), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors. For example:
| Variable | Low Level | High Level | Effect on Yield (%) |
|---|---|---|---|
| Temperature | 20°C | 40°C | +15% |
| Catalyst Loading | 0.5 eq | 2.0 eq | -8% |
Iterate using a central composite design to refine optimal conditions .
Q. How can computational chemistry elucidate the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Use ab initio quantum mechanics (e.g., Gaussian 16) to calculate the deprotonation energy of the carboxylic acid group. Solvent effects can be modeled via COSMO-RS . Validate predictions with experimental potentiometric titrations in aqueous/organic solvent mixtures. Compare with structurally similar acids (e.g., cyclohexanecarboxylic acid, pKa ~4.6 ) to assess substituent effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational IR spectra?
- Methodological Answer : Re-examine basis set selection in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. M06-2X/def2-TZVP). Ensure solvent corrections (e.g., PCM model for THF) match experimental conditions. If carbonyl stretching frequencies deviate by >20 cm<sup>-1</sup>, check for tautomerization or hydrogen bonding in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
